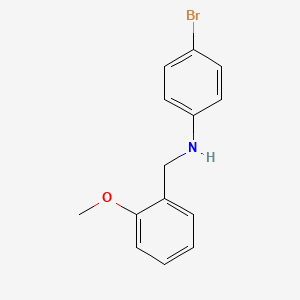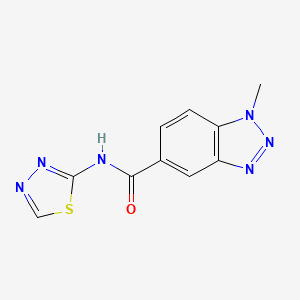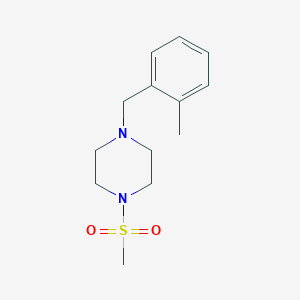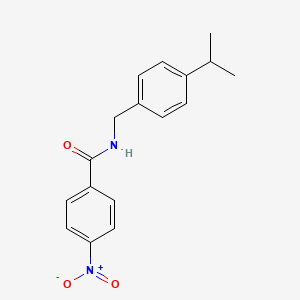![molecular formula C16H14ClNO3 B5708632 2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate](/img/structure/B5708632.png)
2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate, also known as CBAP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate is not yet fully understood. However, it is believed to act as a reactive oxygen species (ROS) scavenger, protecting cells from oxidative damage. 2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate may also inhibit the activity of certain enzymes involved in tumor growth and proliferation.
Biochemical and Physiological Effects:
2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate has been shown to have antioxidant properties, protecting cells from oxidative stress. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro. However, more research is needed to fully understand the biochemical and physiological effects of 2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate is its fluorescent properties, which make it useful as a probe for detecting oxidative stress in biological systems. However, 2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate has a relatively low yield in its synthesis process, which can make it difficult to obtain in large quantities for use in experiments.
Orientations Futures
There are several future directions for research on 2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate. One area of interest is its potential as an antitumor agent, with further studies needed to determine its efficacy in vivo. 2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate could also be further developed as a fluorescent probe for measuring oxidative stress in vivo. Additionally, research could focus on optimizing the synthesis process of 2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate to increase its yield and availability for use in experiments.
In conclusion, 2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate is a chemical compound with potential applications in various scientific research areas. Its fluorescent properties and potential as an antioxidant and antitumor agent make it an interesting subject for further study. However, more research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate involves a multistep process that starts with the reaction of 4-chlorobenzylamine with phosgene to form 4-chlorobenzyl isocyanate. This intermediate is then reacted with 2-aminophenyl acetate to produce 2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate. The overall yield of the synthesis is around 40%.
Applications De Recherche Scientifique
2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate has shown potential in various scientific research applications. One of the main areas of interest is its use as a fluorescent probe for detecting and measuring oxidative stress in biological systems. 2-{[(4-chlorobenzyl)amino]carbonyl}phenyl acetate has also been studied for its potential as an antitumor agent, with promising results in vitro.
Propriétés
IUPAC Name |
[2-[(4-chlorophenyl)methylcarbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-11(19)21-15-5-3-2-4-14(15)16(20)18-10-12-6-8-13(17)9-7-12/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQAHNJGKQJRCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorobenzyl)carbamoyl]phenyl acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5708549.png)


![9-methyl-5-(methylthio)-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B5708556.png)
![N-[3-(2-oxo-1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5708563.png)
![2-[(4-ethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5708567.png)






![4-[(cyclopentylcarbonyl)amino]benzamide](/img/structure/B5708613.png)
![1-[3-(2-furyl)acryloyl]-4-phenylpiperazine](/img/structure/B5708621.png)